molecular formula C5H8F2O B6145798 1-(difluoromethyl)cyclobutanol CAS No. 1523172-79-3

1-(difluoromethyl)cyclobutanol

Cat. No.: B6145798
CAS No.: 1523172-79-3
M. Wt: 122.11 g/mol
InChI Key: YGBWDIVNTMHPRE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)cyclobutanol is an organic compound with the molecular formula C5H8F2O It features a cyclobutane ring substituted with a difluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)cyclobutanol can be synthesized through several methods. One common approach involves the difluoromethylation of cyclobutanone. This reaction typically employs difluoromethylating agents such as (difluoromethyl)trimethylsilane in the presence of a base like cesium fluoride or cesium carbonate in a solvent such as dimethylformamide . The reaction proceeds under mild conditions, yielding the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous processes to ensure scalability and efficiency. For instance, a continuous stirred-tank reactor can be used to prepare difluoromethylating reagents on a large scale . This method allows for the production of significant quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

1-(Difluoromethyl)cyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone. Common oxidizing agents for this transformation include chromium trioxide and pyridinium chlorochromate.

Reduction: Reduction of this compound can yield the corresponding cyclobutane derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used for this purpose.

Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. For example, nucleophilic substitution reactions can introduce different substituents onto the cyclobutane ring.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Difluoromethylcyclobutanone.

    Reduction: Cyclobutane derivatives.

    Substitution: Various substituted cyclobutane compounds.

Scientific Research Applications

1-(Difluoromethyl)cyclobutanol has several applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is employed in the study of enzyme mechanisms and protein interactions. Its difluoromethyl group can serve as a probe for investigating biochemical pathways and molecular targets.

Medicine: Difluoromethyl groups are known to improve the pharmacokinetic properties of drugs, making this compound a valuable intermediate in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

1-(Difluoromethyl)cyclobutanol can be compared to other difluoromethylated compounds, such as:

    1-(Difluoromethyl)cyclopentanol: Similar structure but with a cyclopentane ring.

    1-(Difluoromethyl)cyclohexanol: Similar structure but with a cyclohexane ring.

    1-(Difluoromethyl)cyclopropanol: Similar structure but with a cyclopropane ring.

Uniqueness: this compound is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

  • 1-(Difluoromethyl)cyclopentanol
  • 1-(Difluoromethyl)cyclohexanol
  • 1-(Difluoromethyl)cyclopropanol

Properties

CAS No.

1523172-79-3

Molecular Formula

C5H8F2O

Molecular Weight

122.11 g/mol

IUPAC Name

1-(difluoromethyl)cyclobutan-1-ol

InChI

InChI=1S/C5H8F2O/c6-4(7)5(8)2-1-3-5/h4,8H,1-3H2

InChI Key

YGBWDIVNTMHPRE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(F)F)O

Purity

95

Origin of Product

United States

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